molecular formula C22H19N3O3S B2976785 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide CAS No. 868676-44-2

3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide

Cat. No.: B2976785
CAS No.: 868676-44-2
M. Wt: 405.47
InChI Key: IAZJEOPLONAODM-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide is a complex organic compound that features a benzenesulfonyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the coupling of the benzodiazole derivative with a propanamide moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the amide bond or the benzodiazole ring, leading to different reduced products.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced amide or benzodiazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the benzodiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine
  • 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]ethanamide

Uniqueness

3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and benzodiazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-21(14-15-29(27,28)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJEOPLONAODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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